1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol
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Overview
Description
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol is a compound that features a benzofuran ring fused with a cyclopropane ring
Preparation Methods
The synthesis of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dihydrobenzofuran derivatives, which are subjected to cyclopropanation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of certain enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can be compared with other benzofuran derivatives and cyclopropane-containing compounds. Similar compounds include:
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the cyclopropane ring.
Cyclopropylbenzene: Contains the cyclopropane ring but lacks the benzofuran structure.
Benzofuran-5-ylmethanol: Similar benzofuran structure with a different functional group.
Biological Activity
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O2
- CAS Number : 1247183-42-1
- Molecular Weight : 190.24 g/mol
- Purity : ≥98% (as per supplier specifications)
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis.
Compound | Target Organism | Activity |
---|---|---|
Benzofuran Derivative A | Staphylococcus aureus | Inhibition of growth |
Benzofuran Derivative B | Escherichia coli | Bactericidal activity |
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Compounds in the benzofuran class have demonstrated the ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate this activity.
Neuroprotective Effects
Recent studies suggest that benzofuran derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. For example, compounds similar to this compound have been shown to enhance GABAergic transmission, which may have implications for treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular integrity.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzofuran derivatives, including those structurally related to this compound. The results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Neuroprotective Study
Another research article assessed the neuroprotective effects of a related compound in a rat model of Parkinson's disease. The compound was found to significantly reduce motor deficits and oxidative stress markers in treated animals compared to controls.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H14O2/c1-8-6-9-7-10(12(13)4-5-12)2-3-11(9)14-8/h2-3,7-8,13H,4-6H2,1H3 |
InChI Key |
WINHLADVDFRBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3(CC3)O |
Origin of Product |
United States |
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